COX-2 Binding Affinity: Celecoxib vs. Valdecoxib, Rofecoxib, and Etoricoxib
Celecoxib demonstrates a distinct intermediate binding affinity for COX-2 relative to other coxibs. In a direct head-to-head comparison, its overall saturation binding affinity (Kd) for human recombinant COX-2 was 1.6 nM, compared with 2.6 nM for valdecoxib, 51 nM for rofecoxib, and 260 nM for etoricoxib [1]. This places its affinity between the higher affinity of valdecoxib and the significantly lower affinities of rofecoxib and etoricoxib. Its potency (IC50) for recombinant COX-2 inhibition is 0.05 μM, versus 0.005 μM for valdecoxib, 0.5 μM for rofecoxib, and 5 μM for etoricoxib [1].
| Evidence Dimension | COX-2 Saturation Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Valdecoxib: 2.6 nM; Rofecoxib: 51 nM; Etoricoxib: 260 nM |
| Quantified Difference | Celecoxib affinity is 1.6-fold lower than valdecoxib, 32-fold higher than rofecoxib, and 162-fold higher than etoricoxib. |
| Conditions | In vitro; recombinant human COX-2 enzyme assay. |
Why This Matters
For researchers, this intermediate binding affinity is crucial for experimental design where a potent but not maximal degree of COX-2 inhibition is required to avoid confounding effects on downstream signaling pathways.
- [1] Gierse, J. K., et al. 'Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity.' Journal of Pharmacology and Experimental Therapeutics 312, no. 3 (2005): 1206-1212. View Source
